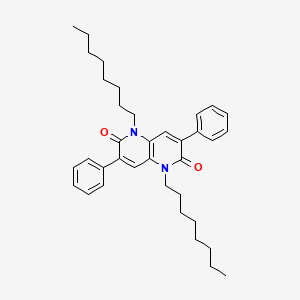
1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione: is a complex organic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes two octyl chains and two phenyl groups attached to a naphthyridine core. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-aminopyridine and a diketone.
Introduction of Octyl Chains: The octyl chains can be introduced via alkylation reactions using octyl halides in the presence of a strong base.
Attachment of Phenyl Groups: The phenyl groups can be attached through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced naphthyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced naphthyridine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Electronic Properties: In organic electronics, the compound’s conjugated structure allows for efficient charge transport, making it suitable for use in OLEDs and OPVs.
Comparison with Similar Compounds
Similar Compounds
1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine: Lacks the dione functionality, resulting in different chemical properties.
3,7-Dibromo-1,5-naphthyridine: Contains bromine substituents, leading to different reactivity and applications.
10,15-Dihydro-5H-diindolo[3,2-a3’,2’-c]carbazole: A triazatruxene derivative with a different core structure and electronic properties.
Uniqueness
1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione is unique due to its specific combination of octyl and phenyl substituents on the naphthyridine core. This unique structure imparts distinct chemical, physical, and electronic properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C36H46N2O2 |
|---|---|
Molecular Weight |
538.8 g/mol |
IUPAC Name |
1,5-dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6-dione |
InChI |
InChI=1S/C36H46N2O2/c1-3-5-7-9-11-19-25-37-33-27-32(30-23-17-14-18-24-30)36(40)38(26-20-12-10-8-6-4-2)34(33)28-31(35(37)39)29-21-15-13-16-22-29/h13-18,21-24,27-28H,3-12,19-20,25-26H2,1-2H3 |
InChI Key |
PBYKKPDZFGZSPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=C(C=C(C1=O)C3=CC=CC=C3)N(C(=O)C(=C2)C4=CC=CC=C4)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















